molecular formula C8H7N3O3 B2857090 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 37800-04-7

4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2857090
CAS No.: 37800-04-7
M. Wt: 193.162
InChI Key: KAFMRRZHGGINJG-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with substituents at positions 1 (methyl), 4 (hydroxy), and 5 (carboxylic acid). This scaffold is notable for its versatility in medicinal chemistry, serving as a precursor for derivatives targeting enzymes, receptors, and pathogens . Its synthesis typically involves hydrolysis of ester precursors (e.g., methyl or ethyl esters) under basic conditions, as demonstrated in related compounds .

Properties

IUPAC Name

1-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-7-4(3-10-11)6(12)5(2-9-7)8(13)14/h2-3H,1H3,(H,9,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFMRRZHGGINJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37800-04-7
Record name 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization and subsequent functional group modifications, to yield the desired compound . The reaction conditions often involve the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Structural Characteristics

Molecular Formula: C8_8H7_7N3_3O3_3
Molecular Weight: 193.16 g/mol
CAS Number: 37800-04-7
SMILES Representation: CN1C2=C(C=N1)C(=O)C(=CN2)C(=O)O

The compound features a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring, with hydroxy and carboxylic acid functional groups that enhance its reactivity and biological activity.

Chemistry

  • Building Block for Complex Compounds: The compound serves as a precursor for synthesizing more complex heterocyclic compounds.
  • Ligand in Coordination Chemistry: Its unique structure allows it to function as a ligand in various coordination complexes.

Biology

  • Enzyme Inhibition Studies: It is used to investigate enzyme inhibition mechanisms, providing insights into biochemical pathways.
  • Biological Probes: The compound acts as a probe for studying various biological processes due to its ability to interact with specific molecular targets .

Industrial Applications

  • Material Development: Utilized in creating new materials such as polymers and dyes due to its unique chemical properties .

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibits significant biological activities:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, modulating various biochemical pathways.
  • Antitumor Properties: Derivatives of this compound have shown potential as inhibitors of TBK1 (TANK-binding kinase 1), which is implicated in cancer signaling pathways .

Case Studies

A notable case study involved synthesizing derivatives based on the pyrazolo[3,4-b]pyridine framework. In vitro assays demonstrated that certain derivatives exhibited higher antiviral activities against pathogens such as Herpes Simplex Virus (HSV), highlighting the potential for developing new antiviral agents from this chemical scaffold .

Mechanism of Action

The mechanism of action of 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent variations. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name R1 R4 R5 Key Biological Activity Source
Target compound Methyl OH COOH Intermediate for amide-based inhibitors
Methyl 4-hydroxy-1H-pyrazolo[...] H OH COOCH3 Not reported
1-Benzyl-4-hydroxy-1H-pyrazolo[...]-ethyl ester Benzyl OH COOCH2CH3 Unknown
4-Chloro-1-ethyl-6-methyl-1H[...]-ethyl ester Ethyl Cl COOCH2CH3 Safety profiled (industrial use)
3'-Diethylaminomethyl-4-anilino[...]-ethyl ester H Anilino COOCH2CH3 Antileishmanial (IC50 = 0.12 µM)
4-Amino-1-(2-chloro-phenethyl)[...]-ethyl ester 2-Cl-PhEt NH2 COOCH2CH3 A1 adenosine receptor antagonist (Ki <10 nM)
Amides derived from 1H-pyrazolo[...]-5-COOH Varies Varies CONHR NAMPT inhibitors (nanomolar potency)

Key Findings

Position 1 (R1) :

  • The 1-methyl group in the target compound provides steric stabilization without bulky hindrance, contrasting with benzyl () or 2-chloro-phenethyl () substituents, which enhance receptor binding but may reduce solubility.

Position 4 (R4): The hydroxy group in the target compound enables hydrogen bonding, critical for enzyme interactions. Replacement with amino () or chloro () alters target selectivity. For example, 4-amino derivatives exhibit adenosine receptor antagonism, while 4-chloro analogs are used in industrial applications.

Position 5 (R5) :

  • The carboxylic acid group enhances polarity, limiting cell permeability but favoring interactions with charged residues in enzymes like NAMPT . Esters (e.g., ethyl or methyl) improve bioavailability, as seen in antileishmanial () and A1AR antagonists (). Conversion to amides () retains potency while balancing solubility and permeability.

Pharmacological and Physicochemical Properties

  • Log P and Solubility: The target compound’s hydroxy and carboxylic acid groups lower log P compared to esters (e.g., IC50 = 0.12 µM for 3'-diethylaminomethyl ester in ), favoring aqueous solubility but reducing membrane penetration.
  • Synthetic Versatility :
    • The carboxylic acid group allows derivatization to amides or esters, enabling optimization for specific targets. For instance, amide derivatives show potent NAMPT inhibition (), while esters are preferred for CNS targets ().

Research Implications

  • Drug Design : The target compound serves as a multifunctional intermediate. Its hydroxy and carboxylic acid groups are ideal for synthesizing amides with enhanced enzyme inhibition ().
  • SAR Insights: Small structural changes significantly impact activity.

Biological Activity

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine family, which is known for its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C8H7N3O3
  • Molecular Weight : 193.16 g/mol
  • SMILES Notation : CN1C2=C(C=N1)C(=O)C(=CN2)C(=O)O
  • InChIKey : KAFMRRZHGGINJG-UHFFFAOYSA-N

The structural characteristics of this compound contribute significantly to its biological activity. The presence of hydroxyl and carboxylic acid functional groups enhances its solubility and reactivity, which are crucial for interaction with biological targets.

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antiviral properties. For instance, studies have shown that certain derivatives can effectively inhibit viruses such as the hepatitis A virus (HAV) and vesicular stomatitis virus (VSV) . The mechanisms behind these antiviral effects often involve interference with viral replication processes.

Table 1: Antiviral Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound NameVirus TargetedEC50 (µg/mL)Reference
Compound 5HSV-120
Compound 6VSV15
Compound 7HAV20

Anti-inflammatory and Immunomodulatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as an antagonist to various inflammatory mediators, which may provide therapeutic benefits in conditions such as asthma and rheumatoid arthritis. The ability to modulate immune responses makes it a candidate for treating autoimmune diseases .

Anticancer Potential

Recent studies have explored the anticancer effects of pyrazolo[3,4-b]pyridine derivatives. These compounds have shown promise in inhibiting cell proliferation in multiple cancer cell lines, including HeLa and A375 cells. The mechanism typically involves the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

Table 2: Anticancer Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AHeLa0.36
Compound BA3751.8

Study on Antiviral Efficacy

In a study conducted by Bernardino et al., various pyrazolo[3,4-b]pyridine derivatives were evaluated for their antiviral activities against tobacco mosaic virus (TMV). The results indicated that certain compounds exhibited higher efficacy compared to standard antiviral agents, suggesting their potential as novel therapeutic agents against viral infections .

Investigation of Anti-inflammatory Properties

Another significant study focused on the anti-inflammatory effects of pyrazolo[3,4-b]pyridine derivatives in a murine model of asthma. The results demonstrated that these compounds could significantly reduce airway hyperresponsiveness and inflammation markers in treated animals compared to controls, highlighting their potential in managing allergic conditions .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrazole precursors with carboxylic acid derivatives. For example, describes a protocol using palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids in degassed DMF/H₂O under reflux. Optimization may include adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity, and temperature to improve yield (70–95% reported). Characterization via HPLC and LC-MS is critical for purity validation .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound, and how should data interpretation be approached?

  • Methodological Answer : IR spectroscopy identifies key functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹). ¹H/¹³C NMR resolves substituent positions: the pyrazole ring protons appear as doublets (δ 8.5–9.0 ppm), while the methyl group shows a singlet near δ 2.5 ppm ( ). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 235.0722 for C₉H₈N₂O₃). Cross-validation with computational NMR predictions (DFT) enhances accuracy .

Q. How can solubility and stability challenges be addressed during in vitro assays?

  • Methodological Answer : Due to poor aqueous solubility, dimethyl sulfoxide (DMSO) or ethanol (≤1% v/v) is recommended for stock solutions. Stability studies (HPLC monitoring at 4°C, 25°C, and 37°C) reveal degradation via hydrolysis of the carboxylic acid group under basic conditions. Buffering at pH 6–7 and inert atmosphere storage (N₂) minimize decomposition .

Advanced Research Questions

Q. What strategies are effective for modulating the biological activity of this compound through structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematic substitution at the pyrazole ring (e.g., halogenation at position 3 or 4) and carboxyl group derivatization (e.g., esterification, amidation) are explored. highlights fluorinated analogs (5-(fluorobenzoylamino) derivatives) showing enhanced metabolic stability. Computational docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., kinases), guiding rational design .

Q. How can contradictory data in catalytic reaction yields be resolved for scaled-up synthesis?

  • Methodological Answer : Discrepancies often arise from trace metal impurities or solvent moisture. recommends rigorous solvent drying (molecular sieves) and catalyst pre-activation (e.g., Pd(PPh₃)₄ under N₂). Design of Experiments (DoE) models (e.g., response surface methodology) identify critical factors (temperature, stoichiometry) to maximize reproducibility .

Q. What computational approaches validate the compound’s interaction with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) assess binding stability over 100 ns trajectories. Density Functional Theory (DFT) calculates electrostatic potential maps to predict nucleophilic/electrophilic sites. integrates experimental IR/NMR with theoretical spectra (B3LYP/6-311++G**) for mechanistic insights into proton transfer or tautomerism .

Q. How do tautomeric forms of this compound influence its reactivity in heterocyclic fusion reactions?

  • Methodological Answer : The 1H-pyrazolo[3,4-b]pyridine core exhibits keto-enol tautomerism, affecting regioselectivity in fusion reactions (e.g., with thiophenes or oxazines). shows that tautomeric control (via pH or Lewis acid catalysts like ZnCl₂) directs product formation (e.g., pyrazolo[3,4-c]pyrazoles vs. pyrazolo[3,4-d]oxazines). Monitoring via in situ FTIR confirms intermediate stabilization .

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